Ethanediamide, ((4-((aminooxoacetyl)amino)phenyl)sulfonyl)-
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Overview
Description
Ethanediamide, ((4-((aminooxoacetyl)amino)phenyl)sulfonyl)- is a chemical compound with the molecular formula C10H10N4O6S and a molecular weight of 314.27 g/mol . This compound is known for its unique structure, which includes both amide and sulfonyl functional groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of ethanediamide, ((4-((aminooxoacetyl)amino)phenyl)sulfonyl)- can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . This method is versatile and economical, allowing for the preparation of various cyanoacetamide derivatives. The reaction can be carried out without solvents at room temperature or with heating, depending on the desired product and reaction conditions .
Chemical Reactions Analysis
Ethanediamide, ((4-((aminooxoacetyl)amino)phenyl)sulfonyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions can produce amines .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals . In biology and medicine, ethanediamide, ((4-((aminooxoacetyl)amino)phenyl)sulfonyl)- is studied for its potential therapeutic properties, including its role as an enzyme inhibitor and its ability to interact with biological macromolecules . Additionally, it has applications in the industrial sector, where it is used in the production of dyes and pigments .
Mechanism of Action
The mechanism of action of ethanediamide, ((4-((aminooxoacetyl)amino)phenyl)sulfonyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function . This inhibition can lead to various biological effects, depending on the enzyme and pathway involved. The sulfonyl and amide groups in the compound’s structure play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Ethanediamide, ((4-((aminooxoacetyl)amino)phenyl)sulfonyl)- can be compared to other similar compounds, such as cyanoacetamides and sulfonamides . While cyanoacetamides are known for their role in heterocyclic synthesis, sulfonamides are widely used as antibiotics due to their ability to inhibit bacterial enzymes . The unique combination of amide and sulfonyl groups in ethanediamide, ((4-((aminooxoacetyl)amino)phenyl)sulfonyl)- gives it distinct properties and applications compared to these related compounds .
Properties
CAS No. |
81717-24-0 |
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Molecular Formula |
C10H10N4O6S |
Molecular Weight |
314.28 g/mol |
IUPAC Name |
N'-[4-(oxamoylsulfamoyl)phenyl]oxamide |
InChI |
InChI=1S/C10H10N4O6S/c11-7(15)9(17)13-5-1-3-6(4-2-5)21(19,20)14-10(18)8(12)16/h1-4H,(H2,11,15)(H2,12,16)(H,13,17)(H,14,18) |
InChI Key |
HGDOVWYSYNVFHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(=O)N)S(=O)(=O)NC(=O)C(=O)N |
Origin of Product |
United States |
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